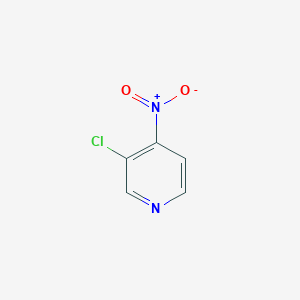

3-クロロ-4-ニトロピリジン

概要

説明

3-Chloro-4-nitropyridine is an organic compound that is used in various scientific research applications. It is a yellow solid that is soluble in water and alcohol. It is a versatile compound that can be used in various synthetic and biochemical applications. It has a wide range of applications in the field of medicine, agriculture, and biotechnology. It is also used in the synthesis of various compounds.

科学的研究の応用

有機合成

3-クロロ-4-ニトロピリジンは、有機合成において重要な原料および中間体として使用されます . さまざまな他の化学化合物を生成するために使用できます。

医薬品

製薬業界では、3-クロロ-4-ニトロピリジンはさまざまな薬物の合成の中間体として使用されています . この化合物の中間体として使用する特定の薬物は、幅広く変化する可能性があります。

農薬

3-クロロ-4-ニトロピリジンは、農薬の製造にも使用されています . これらには、農薬、除草剤、農業で使用されるその他の化学物質が含まれます。

染料

この化合物は染料の製造に使用されます . これらは、材料に色を与える物質です。 染料産業には、繊維、皮革、紙に使用される染料など、幅広い着色剤の製造が含まれます。

2-置換-5-ニトロピリジンの合成

3-クロロ-4-ニトロピリジンから得られる3-ニトロピリジンは、2段階反応で5-ニトロピリジン-2-スルホン酸を形成するために使用されます . これにより、一連の2-置換-5-ニトロピリジンが合成されています .

4-置換-2-アルキルアミノ-5-ニトロピリジンの製造

3-ニトロピリジンと4-置換-3-ニトロピリジンは、ニトロ基に対してパラ位で、置換反応法と酸化置換反応法によって、アンモニアとアミンで置換されています . いずれの場合も、高い位置選択性と収率が得られ、一連の4-置換-2-アルキルアミノ-5-ニトロピリジンが得られます .

Safety and Hazards

将来の方向性

3-Chloro-4-nitropyridine is a key intermediate in medicinal products and is used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

作用機序

Target of Action

3-Chloro-4-nitropyridine is a type of pyridine derivative . Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in hydrogen bonding . .

Biochemical Pathways

Nitropyridines in general have been shown to participate in various biochemical reactions . For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

It is known that 3-chloro-4-nitropyridine can be used as a viscosity regulator and can be used to synthesize anti-ulcer drugs, antiretroviral drugs, leukotriene biosynthesis inhibitors, and can also be used as a pesticide intermediate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-nitropyridine. For instance, the compound should be stored at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .

生化学分析

Biochemical Properties

Nitropyridines, a class of compounds to which 3-Chloro-4-nitropyridine belongs, are known to undergo reactions that are not electrophilic aromatic substitutions, but ones in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift .

Cellular Effects

It is known that nitropyridines can be toxic if swallowed and cause serious eye damage .

Molecular Mechanism

Nitropyridines are known to undergo reactions involving the migration of the nitro group .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and has a yellow crystalline appearance .

Metabolic Pathways

Nitropyridines are known to undergo reactions involving the migration of the nitro group .

特性

IUPAC Name |

3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVEHGKYCYAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376564 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-60-0 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

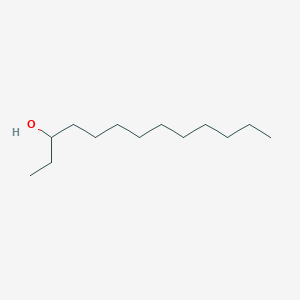

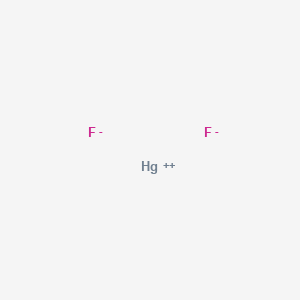

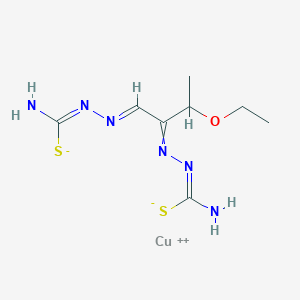

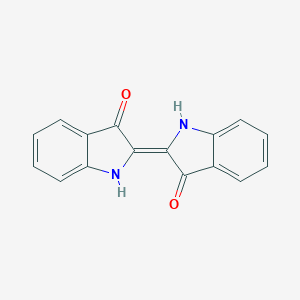

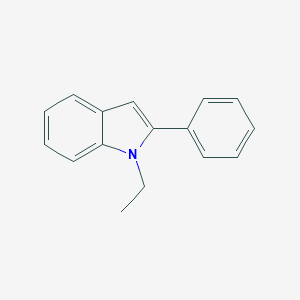

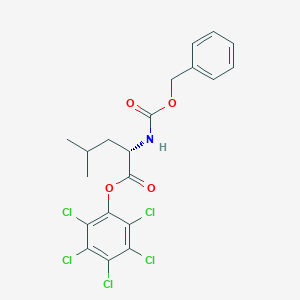

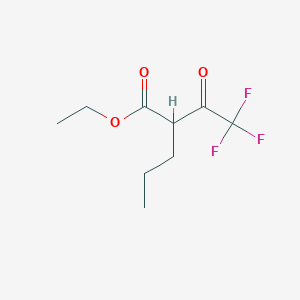

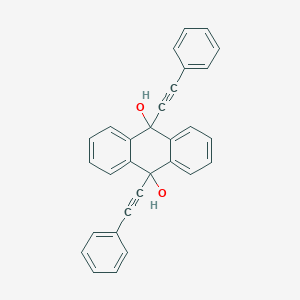

Feasible Synthetic Routes

Q1: What makes 3-chloro-4-nitropyridine a useful reagent in the synthesis of diazathianthrenes?

A: 3-Chloro-4-nitropyridine serves as a crucial building block by reacting with the dianion of 2,3-dimercaptopyridine. This reaction leads to the formation of either 1,7- or 1,8-diazathianthrenes, depending on the reaction conditions. [] The presence of both chlorine and nitro groups allows for further modifications of the resulting heterocyclic system.

Q2: How does the reactivity of 3-chloro-4-nitropyridine differ when synthesizing diazathianthrenes versus diazaphenoxaselenines?

A: Interestingly, substituting sulfur with selenium in the reaction with 3-chloro-4-nitropyridine leads to different product outcomes. When reacting with the dianion of 3-hydroxypyridine-2(1H)-selone, a mixture of 1,7- and 1,8-diazaphenoxaselenine N-oxides is formed, with the 1,8-isomer being the major product. [] This highlights a key difference in reactivity and regioselectivity between sulfur and selenium-based systems when employing 3-chloro-4-nitropyridine as a reagent.

Q3: Besides its use in diazathianthrene and diazaphenoxaselenine synthesis, has 3-chloro-4-nitropyridine been used to synthesize other heterocycles?

A: Yes, 3-chloro-4-nitropyridine serves as a versatile building block for other heterocyclic systems. For example, it reacts with the disodium salt of 3-mercapto-2(1H)-pyridinone to produce 2,6-diazaphenoxathiine 2-oxide. [] This highlights the broad utility of 3-chloro-4-nitropyridine in constructing diverse heterocyclic structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。